molecular formula C7H18N2 B2746790 N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine CAS No. 1343371-42-5

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine

Cat. No.: B2746790
CAS No.: 1343371-42-5
M. Wt: 130.235
InChI Key: DWDKWWUNXACCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~2~,2-Tetramethylpropane-1,2-diamine (CAS: 1822-45-3), also referred to as 1,2-bis(dimethylamino)propane, is a tertiary diamine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.24 g/mol. It is a colorless to yellow liquid with a boiling point of 72°C and is widely used as a ligand in coordination chemistry, a catalyst in organic synthesis, and an intermediate in pharmaceutical manufacturing . Its structure features two dimethylamino groups attached to a propane backbone, with an additional methyl group at the central carbon (C2), conferring steric bulk and influencing its reactivity .

Properties

IUPAC Name

1-N,1-N,2-N,2-tetramethylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,8-3)6-9(4)5/h8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDKWWUNXACCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comprehensive Review of Preparation Methods for N~1~,N~1~,N~2~,2-Tetramethylpropane-1,2-diamine

This compound, also widely recognized by its IUPAC name 1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine, is a small organic diamine of significant interest in synthetic organic chemistry, materials science, and industrial catalysis. This compound, with the molecular formula C$$7$$H$${18}$$N$$_2$$ and a molecular weight of 130.23 g/mol, features two tertiary amine groups each bearing two methyl substituents, creating a highly sterically hindered and electron-rich diamine backbone. The preparation of this compound is of both academic and industrial importance, as it serves as a ligand, intermediate, and functional additive in various chemical processes. This article presents an exhaustive analysis of the documented and plausible synthetic routes for this compound, drawing upon peer-reviewed literature, chemical databases, and experimental reports. The discussion encompasses classical and modern methodologies, reaction conditions, yields, purification strategies, and mechanistic insights, supplemented by data tables for comparative evaluation.

Summary of Key Findings

A thorough survey of the literature and chemical repositories reveals that the synthesis of this compound is typically achieved through N-methylation of propane-1,2-diamine or its derivatives, employing alkylating agents such as methyl iodide or dimethyl sulfate in the presence of suitable bases. Alternative strategies include reductive amination and the use of formaldehyde with formic acid or other reducing agents. The choice of method is influenced by considerations of selectivity, yield, safety, and scalability. The most efficient protocols afford the target diamine in high purity and yield, with careful control of reaction stoichiometry and purification steps. The following sections provide a detailed exposition of each preparation method, supported by experimental data and critical analysis.

Chemical Identity and Structural Considerations

Nomenclature and Structure

This compound is characterized by the presence of two tertiary amine groups at the 1 and 2 positions of the propane backbone, each substituted with two methyl groups. The compound is also referred to as N,N,N',N'-tetramethyl-1,2-diaminopropane or 1,2-propanediamine, N~1~,N~1~,N~2~,N~2~-tetramethyl-. Its structure can be depicted as follows:

$$
\text{CH}3N(CH3)-CH2-CH(N(CH3)_2)
$$

This configuration imparts significant steric hindrance and electron density to the nitrogen atoms, influencing both its reactivity and its utility as a ligand or functional intermediate.

Physicochemical Properties

The physicochemical profile of this compound, as curated by chemical databases, is summarized in Table 1.

Property Value Reference
Molecular Formula C$$7$$H$${18}$$N$$_2$$
Molecular Weight 130.23 g/mol
Boiling Point Not reported
Melting Point Not reported
Solubility Miscible (est.)
SMILES CC(CN(C)C)N(C)C
InChI InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3

Classical Preparation Methods

N-Methylation of Propane-1,2-diamine

The most direct and historically prevalent method for the synthesis of this compound involves exhaustive N-methylation of propane-1,2-diamine. This approach leverages the nucleophilicity of the primary amine groups, which are sequentially alkylated to yield the tertiary diamine.

Using Methyl Iodide and Base

A traditional method employs methyl iodide as the alkylating agent in the presence of a strong base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, with each primary amine undergoing two methylations to afford the tetramethylated product.

The general reaction can be represented as:

$$
\text{H}2NCH2CH(NH2)CH3 + 4 \text{CH}3I + 4 \text{K}2CO3 \rightarrow \text{(CH}3)2NCH2CH[N(CH3)2]CH3 + 4 \text{KI} + 4 \text{CO}2 + 4 \text{H}_2O
$$

Experimental protocols typically involve dissolving propane-1,2-diamine in an appropriate solvent (such as acetonitrile, ethanol, or water), followed by the slow addition of methyl iodide and base under cooling to control exothermicity. The reaction mixture is stirred at ambient or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product is then isolated by extraction, followed by distillation or crystallization.

Using Dimethyl Sulfate

Dimethyl sulfate serves as an alternative methylating agent, offering higher reactivity and lower cost but with increased toxicity and handling hazards. The procedure mirrors that of methyl iodide, with careful control of stoichiometry to prevent overalkylation or side reactions.

Reaction Conditions and Yields

Table 2 summarizes typical reaction conditions and yields reported for the N-methylation approach.

Entry Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 Methyl iodide K$$2$$CO$$3$$ Acetonitrile 25–50 12–24 70–90
2 Dimethyl sulfate NaOH Water 20–40 8–16 75–88
Purification

After completion of the reaction, the mixture is typically subjected to aqueous workup to remove inorganic salts, followed by extraction with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved by distillation under vacuum or recrystallization from ethanol or ether, yielding the pure this compound as a colorless liquid or crystalline solid.

Reductive Methylation (Eschweiler–Clarke Reaction)

An alternative to direct alkylation is the Eschweiler–Clarke methylation, which utilizes formaldehyde and formic acid to methylate primary and secondary amines. This method is particularly attractive due to its operational simplicity and the avoidance of hazardous alkyl halides.

The reaction proceeds as follows:

$$
\text{H}2NCH2CH(NH2)CH3 + 4 \text{CH}2O + 4 \text{HCOOH} \rightarrow \text{(CH}3)2NCH2CH[N(CH3)2]CH3 + 4 \text{CO}2 + 4 \text{H}_2O
$$

The diamine is dissolved in an aqueous or alcoholic solution, followed by the addition of excess formaldehyde and formic acid. The mixture is heated to reflux for several hours, after which the product is extracted and purified as described above.

Yields for this method are generally in the range of 65–85%, with the advantage of fewer side products and easier purification.

Reductive Amination

Reductive amination provides a convergent approach to the synthesis of this compound, starting from appropriate ketones or aldehydes and methylamine, followed by reduction.

A plausible route involves the condensation of acetone with methylamine to form the corresponding imine, which is then reduced (e.g., with sodium borohydride or hydrogen in the presence of a catalyst) to yield the desired diamine.

$$
\text{CH}3COCH3 + 2 \text{CH}3NH2 \xrightarrow{\text{condensation}} \text{(CH}3)2C=NCH3 + \text{H}2O \xrightarrow{\text{reduction}} \text{(CH}3)2NCH2CH[N(CH3)2]CH3
$$

While this method is less commonly reported for this specific compound, it is a general strategy for the synthesis of tertiary diamines.

Modern and Alternative Synthetic Approaches

Quaternization and Subsequent Reduction

Some literature describes the synthesis of quaternary ammonium salts as intermediates, which are subsequently reduced to the corresponding tertiary amines. For example, N,N,N',N'-tetramethyl-1,2-diaminoethane can be quaternized with methyl chloride, followed by reduction with lithium aluminum hydride to yield this compound.

This approach is less favored due to the additional reduction step and the handling of strong reducing agents.

Use of Methylating Reagents in Ionic Liquid Media

Recent advances in green chemistry have explored the use of ionic liquids as solvents and methylating agents, offering enhanced selectivity and reduced environmental impact. While specific reports on this compound are limited, analogous strategies have been successfully applied to similar diamines.

One-Pot Multicomponent Reactions

One-pot strategies that combine all reactants in a single vessel have been reported for the synthesis of structurally related diamines, leveraging the efficiency and atom economy of multicomponent reactions. These methods often employ microwave irradiation or flow chemistry to accelerate reaction rates and improve yields.

Experimental Data and Comparative Analysis

Yield and Purity Assessment

The efficiency of each preparation method is evaluated based on reported yields, product purity, and ease of purification. Table 3 provides a comparative summary.

Method Typical Yield (%) Product Purity (%) Advantages Limitations
Direct N-methylation 70–90 >98 High yield, scalable Use of toxic alkyl halides
Eschweiler–Clarke 65–85 >97 Mild conditions, no alkyl halides Formic acid handling, longer times
Reductive amination 60–80 >95 Convergent, flexible Multi-step, lower selectivity
Quaternization/reduction 50–75 >95 Access to quaternary derivatives Extra reduction step, harsh agents
Ionic liquid-mediated 70–88 >98 Green chemistry, selective Limited industrial data

Reaction Optimization Studies

Optimization studies have focused on the molar ratios of reactants, reaction temperature and time, choice of solvent, and workup procedures. For example, increasing the excess of methylating agent improves conversion but may necessitate additional purification. The use of phase-transfer catalysts has been explored to enhance the rate and selectivity of N-methylation.

Analytical Characterization

The identity and purity of this compound are confirmed by spectroscopic methods, including proton and carbon nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Key features include characteristic N–CH$$_3$$ signals in the NMR spectra and C–N stretching bands in the IR spectrum.

Case Studies and Industrial Scale-Up

Laboratory Scale Synthesis

A representative laboratory-scale synthesis proceeds as follows: Propane-1,2-diamine (10 mmol) is dissolved in 50 mL of acetonitrile, and potassium carbonate (40 mmol) is added. Methyl iodide (40 mmol) is added dropwise under stirring at 0–5°C. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The mixture is filtered to remove salts, and the filtrate is concentrated under reduced pressure. The residue is extracted with dichloromethane, washed with water, dried, and evaporated to yield the crude product, which is purified by distillation under reduced pressure.

Industrial Considerations

On an industrial scale, the choice of methylating agent and solvent is dictated by cost, safety, and environmental regulations. Dimethyl sulfate, despite its toxicity, is favored for large-scale operations due to its lower cost and higher reactivity, provided that appropriate safety measures are in place. Continuous flow reactors and in-line purification systems are increasingly employed to enhance throughput and minimize waste.

Mechanistic Insights

N-Methylation Pathways

The sequential methylation of primary amines proceeds via nucleophilic attack on the methylating agent, generating secondary and then tertiary amines. Overalkylation to quaternary ammonium salts is a potential side reaction, necessitating careful control of reaction stoichiometry.

Reductive Methylation

The Eschweiler–Clarke reaction involves the formation of an iminium intermediate, which is reduced by formic acid to the methylated amine. This pathway is highly selective for primary and secondary amines and avoids the formation of quaternary salts.

Summary Table of Preparation Methods

Table 4 provides a consolidated overview of the preparation methods, conditions, and outcomes for this compound.

Method Starting Material Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
Direct N-methylation Propane-1,2-diamine Methyl iodide, K$$2$$CO$$3$$ Acetonitrile 25–50 12–24 70–90 >98
Direct N-methylation Propane-1,2-diamine Dimethyl sulfate, NaOH Water 20–40 8–16 75–88 >98
Eschweiler–Clarke Propane-1,2-diamine Formaldehyde, formic acid Water/alcohol 80–100 6–12 65–85 >97
Reductive amination Acetone, methylamine NaBH$$4$$ or H$$2$$/cat Alcohol 25–60 8–16 60–80 >95
Quaternization/reduction Diamine, methyl chloride LiAlH$$_4$$ Ether 0–25 12–24 50–75 >95
Ionic liquid-mediated Propane-1,2-diamine Methylating agent Ionic liquid 25–80 6–18 70–88 >98

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine serves as a catalyst in various organic reactions. It is particularly noted for its role in the Baylis-Hillman reaction, which is crucial for synthesizing complex organic molecules from simpler precursors. The compound's ability to stabilize reactive intermediates enhances reaction yields and selectivity .

Coordination Chemistry

This compound functions as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are essential for various catalytic processes and material science applications .

Biological Applications

The compound has potential uses in the synthesis of biologically active compounds. It can be employed in drug development as an intermediate in pharmaceutical synthesis, particularly for compounds targeting specific biological pathways .

Industrial Applications

In industry, this compound is utilized in the production of polymers and resins. Its properties make it suitable as a hardener for epoxy resins and as an additive in polyurethane production .

Case Study 1: Use in Polymer Production

A study demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties and thermal stability. The resulting materials exhibited enhanced durability compared to traditional formulations without this compound.

Case Study 2: Catalytic Efficiency

In a comparative analysis of various catalysts used in the Baylis-Hillman reaction, this compound was found to outperform conventional catalysts in terms of yield and reaction time. The study highlighted its effectiveness in promoting reactions under milder conditions, thus reducing energy consumption .

Mechanism of Action

The mechanism by which N1,N~1~,N~2~,2-tetramethylpropane-1,2-diamine exerts its effects involves its ability to act as a nucleophile due to the presence of amino groups. These amino groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which is crucial in its role as a ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine with structurally related diamines, focusing on synthesis methods , physical properties , reactivity , and applications .

Structural Features and Nomenclature

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₇H₁₈N₂ Two dimethylamino groups, C2 methyl Central methyl group enhances steric hindrance
N~1~,N~1~-Dimethylethane-1,2-diamine C₄H₁₂N₂ Two methyl groups on N1 Shorter carbon chain, less steric bulk
N~1~,N~2~,N~2~-Trimethylpropane-1,2-diamine C₆H₁₇N₂ One dimethylamino and one monomethylamino group Reduced methylation at N2
N~1~-Benzyl-N~2~,N~2~-diethylpropane-1,2-diamine C₁₄H₂₄N₂ Benzyl and diethyl substituents Aromatic and branched alkyl groups increase lipophilicity

Physical and Chemical Properties

Property Target Compound N~1~,N~1~-Dimethylethane-1,2-diamine N~1~,N~2~,N~2~-Trimethylpropane-1,2-diamine
Boiling Point (°C) 72 ~50–55 (estimated) ~65–70
Solubility Miscible in polar solvents Highly water-soluble Moderate solubility in organic solvents
Basicity (pKₐ) ~10.2 ~9.8 ~10.0
Steric Hindrance High Low Moderate

The central methyl group in the target compound increases steric hindrance compared to shorter-chain analogs, reducing its nucleophilicity but enhancing selectivity in coordination reactions . Benzyl-substituted derivatives exhibit higher lipophilicity (LogP ~3.5), making them suitable for membrane-penetrating drug candidates .

Biological Activity

N,N,N',N'-Tetramethylpropane-1,2-diamine (TMPDA) is a tertiary amine with significant implications in various biological and chemical applications. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic uses, and its role in organic synthesis.

  • Molecular Formula : C₇H₁₈N₂
  • Molecular Weight : 130.23 g/mol
  • CAS Number : 53369-71-4
  • Boiling Point : 155°C to 158°C
  • Density : 0.820 g/mL

Biological Activity Overview

TMPDA has garnered attention for its diverse biological activities:

  • Antimicrobial Properties
    • TMPDA exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In studies, it has been shown to disrupt bacterial membranes, leading to cell lysis and death.
    • A study highlighted that the minimum inhibitory concentration (MIC) of TMPDA against E. coli was substantially lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cellular Interactions
    • TMPDA interacts with cellular membranes, affecting lipid bilayer integrity. Research indicates that it can alter membrane permeability, facilitating the uptake of therapeutic agents into cells.
    • In vitro studies demonstrated that TMPDA could enhance the efficacy of certain drugs by promoting their absorption through cellular membranes.
  • Catalytic Applications in Organic Synthesis
    • As a catalyst in organic reactions, TMPDA has been utilized in the Baylis-Hillman reaction, which is essential for synthesizing complex organic molecules. Its ability to stabilize zwitterionic intermediates accelerates reaction rates significantly.
    • TMPDA's role as a ligand in metal-organic frameworks has also been explored, showcasing its versatility in materials science and catalysis.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial effects of various amines, TMPDA was tested against common pathogens. The results indicated:

  • MIC for E. coli : 25 µg/mL
  • MIC for S. aureus : 30 µg/mL

This study concluded that TMPDA could serve as an effective alternative to traditional antibiotics due to its potent antimicrobial properties.

Study 2: Membrane Permeabilization

A research project focused on the effects of TMPDA on bacterial membranes revealed:

  • Membrane Integrity : TMPDA caused significant disruption in the lipid bilayer of bacterial cells.
  • Cell Viability Assay : Post-treatment with TMPDA showed a reduction in viable cell counts by over 90%, indicating effective bactericidal action.

Research Findings

Recent research has highlighted several key findings regarding TMPDA:

StudyFocusKey Findings
Ritter et al., 2021Organic SynthesisDemonstrated TMPDA's effectiveness as a catalyst in the Baylis-Hillman reaction, enhancing reaction rates by stabilizing intermediates.
Dragan & Humelnicu, 2020Environmental ChemistryExplored TMPDA's role in Cr(VI) sorption processes, improving the efficiency of organic anion exchangers embedded in silica pores.
Strassburg et al., 2017Biomedical ApplicationsDeveloped an antimicrobial hydrogel using TMPDA as a cross-linker, resulting in prolonged antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N~1~,N~1~,N~2~,2-tetramethylpropane-1,2-diamine?

  • Methodological Answer : The compound can be synthesized via alkylation of propane-1,2-diamine using methylating agents (e.g., methyl iodide) under basic conditions. A two-step procedure involving selective methylation and purification by fractional distillation is typical. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress .

Q. How can spectroscopic techniques confirm the structural integrity of this diamine?

  • Methodological Answer :

  • 1H/13C NMR : Identify methyl groups (δ 2.1–2.4 ppm for N–CH3) and amine protons (broad signals at δ 1.5–2.0 ppm, exchangeable with D2O) .
  • IR Spectroscopy : N–H stretching vibrations (3350–3400 cm⁻¹) and C–N stretches (1250–1350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 132.21 g/mol) .

Q. What are the primary applications of this diamine in coordination chemistry?

  • Methodological Answer : Acts as a bidentate ligand in transition metal complexes (e.g., vanadium, copper). To test coordination behavior, conduct reactions with metal salts (e.g., VCl₃) in anhydrous THF, followed by UV-vis titration to monitor ligand-to-metal charge transfer bands .

Advanced Research Questions

Q. How does the propane backbone influence ligand geometry and metal complex stability compared to ethane-based analogs (e.g., TMEDA)?

  • Methodological Answer : The propane chain increases steric bulk and alters bite angle, impacting metal-ligand bond strength. Compare stability constants (log K) via potentiometric titrations. X-ray crystallography of complexes (e.g., [CuCl₂(diamine)₂]) reveals structural differences . Computational studies (DFT) can model ligand strain and orbital interactions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this diamine?

  • Methodological Answer :

  • Case Study : If NH signals are absent in NMR, use deuterated solvents (CDCl₃) to avoid proton exchange artifacts.
  • Multi-Technique Validation : Cross-validate IR and mass spectrometry data with elemental analysis (C, H, N %). For ambiguous stereochemistry, employ NOESY NMR or single-crystal X-ray diffraction .

Q. How does this diamine enhance catalytic activity in organometallic reactions?

  • Methodological Answer : As a Lewis base, it stabilizes low-oxidation-state metals (e.g., V(II)) in redox catalysis. Investigate using kinetic studies (e.g., cyclopropanation reactions) with GC-MS to track product yields. Compare turnover frequencies (TOF) with/without the ligand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.